

A Comprehensive Spectroscopic Guide to 6-Chloro-chroman-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-chroman-3-carboxylic acid

Cat. No.: B068420

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **6-Chloro-chroman-3-carboxylic acid**, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and predictive models to offer a robust analytical framework.

Introduction and Molecular Structure

6-Chloro-chroman-3-carboxylic acid belongs to the chroman family, a class of heterocyclic compounds that form the core structure of various biologically active molecules, including Vitamin E. The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 3-position significantly influences its electronic properties and potential biological interactions. Accurate structural confirmation is the bedrock of any chemical research, and for this, a multi-technique spectroscopic approach is indispensable.

The molecular structure consists of a bicyclic system with a benzene ring fused to a dihydropyran ring. The chlorine atom acts as an electron-withdrawing group on the aromatic ring, while the carboxylic acid moiety introduces a chiral center at the C3 position, making this molecule a racemic mixture unless a stereospecific synthesis is employed.

Caption: 2D structure of **6-Chloro-chroman-3-carboxylic acid**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The predicted spectrum of **6-Chloro-chroman-3-carboxylic acid** will exhibit distinct signals for the aromatic, methylene, and methine protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality Behind the Shift
~10-12	Broad Singlet	1H	COOH	The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.
~7.20	Doublet	1H	H-5	This proton is ortho to the electron-withdrawing chlorine atom and is expected to be the most downfield of the aromatic protons.
~7.10	Doublet of Doublets	1H	H-7	This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
~6.90	Doublet	1H	H-8	This proton is ortho to the ether oxygen and will be the most upfield of the

aromatic protons due to the oxygen's electron-donating effect.

~4.40 - 4.20 Multiplet 2H H-2 (CH₂)

These diastereotopic protons are adjacent to the ether oxygen, causing a significant downfield shift. They will likely appear as a complex multiplet due to geminal and vicinal coupling.

~3.20 Multiplet 1H H-3 (CH)

This methine proton is coupled to the adjacent methylene protons at C-2 and C-4, resulting in a multiplet.

~3.00 - 2.80 Multiplet 2H H-4 (CH₂)

These diastereotopic protons are adjacent to the aromatic ring and the chiral center at C-3, leading to a complex multiplet.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ^{13}C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks, one for each unique carbon environment.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3):

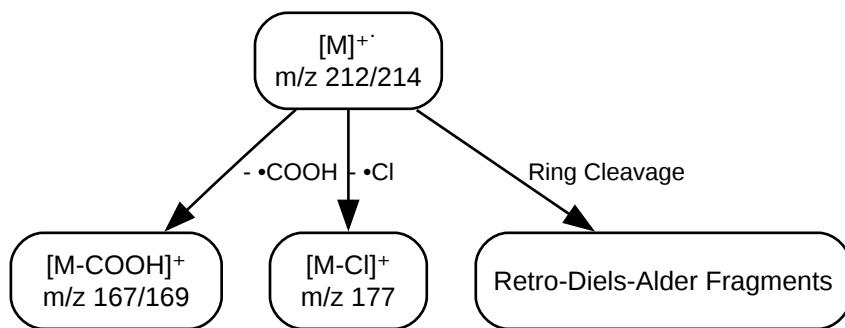
Chemical Shift (δ , ppm)	Assignment	Rationale for Chemical Shift
~175-180	COOH	The carbonyl carbon of the carboxylic acid is highly deshielded. [1] [2]
~155	C-8a	This quaternary carbon is attached to the ether oxygen, resulting in a downfield shift.
~130	C-6	The carbon atom directly bonded to the chlorine atom will be deshielded.
~129	C-7	Aromatic CH carbon.
~128	C-4a	Quaternary aromatic carbon.
~125	C-5	Aromatic CH carbon.
~118	C-8	This aromatic carbon is ortho to the electron-donating ether oxygen, causing an upfield shift.
~68	C-2	The carbon of the methylene group adjacent to the ether oxygen is significantly deshielded.
~40	C-3	The methine carbon at the chiral center.
~28	C-4	The methylene carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **6-Chloro-chroman-3-carboxylic acid** is expected to be dominated by the

characteristic absorptions of the carboxylic acid group.

Predicted IR Absorption Bands:

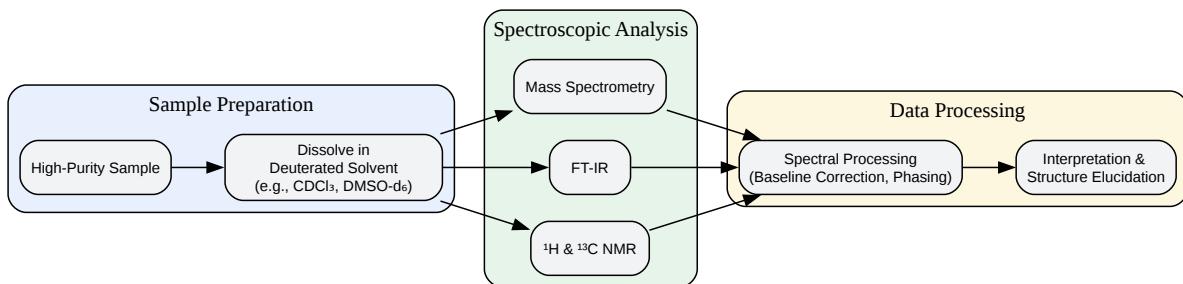

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3300-2500	Broad, Strong	O-H	Stretching vibration of the carboxylic acid hydroxyl group, broadened due to hydrogen bonding. [1] [3]
~3050	Medium	Aromatic C-H	Stretching
~2950	Medium	Aliphatic C-H	Stretching
1710-1730	Strong, Sharp	C=O	Stretching vibration of the carboxylic acid carbonyl group. [1] [3]
~1600, ~1480	Medium	C=C	Aromatic ring stretching
~1420	Medium	O-H	Bending
~1250	Strong	C-O	Stretching of the ether and carboxylic acid C-O bonds.
~820	Strong	C-Cl	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **6-Chloro-chroman-3-carboxylic acid** (C₁₀H₉ClO₃), the expected molecular weight is approximately 212.02 g/mol for the ³⁵Cl isotope and 214.02 g/mol for the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

- Molecular Ion (M^+): A pair of peaks at m/z 212 and 214 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
- Loss of COOH: A significant fragment at m/z 167/169 resulting from the loss of the carboxylic acid group ($\cdot COOH$).
- Loss of Cl: A fragment corresponding to the loss of a chlorine radical.
- Retro-Diels-Alder Fragmentation: The chroman ring may undergo a characteristic retro-Diels-Alder cleavage, leading to fragments corresponding to the cleavage of the heterocyclic ring.
- Acylium Ion: Formation of an acylium ion ($R-CO^+$) is a common fragmentation pathway for carboxylic acid derivatives.^[4]


[Click to download full resolution via product page](#)

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Methodologies

To obtain high-quality spectroscopic data for **6-Chloro-chroman-3-carboxylic acid**, the following experimental protocols are recommended.

Overall Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 6-Chlorochroman-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068420#spectroscopic-data-nmr-ir-ms-of-6-chlorochroman-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com